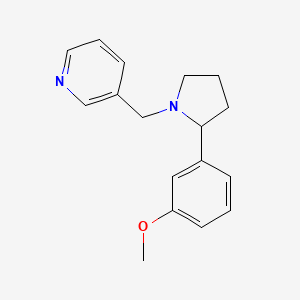![molecular formula C30H38Br2S2 B8616384 4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene](/img/structure/B8616384.png)
4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene typically involves the bromination of naphthodithiophene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products
Substitution: Formation of various substituted naphthodithiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Applications De Recherche Scientifique
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Chemical Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene involves its interaction with electronic systems. The bromine atoms and the naphthodithiophene core contribute to its electron-accepting properties, making it suitable for use in electronic devices . The compound can participate in charge transfer processes and form π-π stacking interactions, which are crucial for its function in organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
Uniqueness
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene is unique due to its specific substitution pattern and the presence of long alkyl chains, which enhance its solubility and processability in organic solvents . This makes it particularly advantageous for applications in solution-processed organic electronics .
Propriétés
Formule moléculaire |
C30H38Br2S2 |
|---|---|
Poids moléculaire |
622.6 g/mol |
Nom IUPAC |
4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene |
InChI |
InChI=1S/C30H38Br2S2/c1-3-5-7-9-11-13-15-21-17-23-24(18-22(21)16-14-12-10-8-6-4-2)26-20-28(32)34-30(26)29-25(23)19-27(31)33-29/h17-20H,3-16H2,1-2H3 |
Clé InChI |
NEIHLCNIORSIHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1CCCCCCCC)C3=C(C4=C2C=C(S4)Br)SC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid](/img/structure/B8616303.png)
![1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one](/img/structure/B8616310.png)
![4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)

![Benzo[1,5-b']dithiophene-4,8-dione, 2-(1-hydroxyethyl)-](/img/structure/B8616332.png)
![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)

![5-(4-Methylbenzene-1-sulfonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8616352.png)





